Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a tert-butyl ester group It is known for its unique structural features, which include a bicyclo[331]nonane core and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminoethyl side chain: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- Tert-butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Uniqueness
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific combination of a bicyclic core and an aminoethyl side chain. This structural feature provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H28N2O2 |
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Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-12-5-4-6-13(17)10-11(9-12)7-8-16/h11-13H,4-10,16H2,1-3H3 |
InChI Key |
ABHSLLFULOULFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CCN |
Origin of Product |
United States |
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